molecular formula C14H11Cl2NO4 B5597340 6,8-dichloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

6,8-dichloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

Cat. No. B5597340
M. Wt: 328.1 g/mol
InChI Key: IPPLASLAWGBNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6,8-dichloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one involves multiple steps, utilizing strategies such as the application of allyl protecting groups and the Baker-Venkataraman rearrangement to construct the chromenone scaffold efficiently. These methods have been developed to enhance yield and streamline the synthesis process for related compounds, showcasing the versatility and adaptability of synthetic routes in achieving complex molecular architectures (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. For related chromen-2-one derivatives, X-ray crystallography has been instrumental in revealing the precise arrangements of atoms within the molecule, providing insights into the compound's stereochemistry and molecular interactions (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving chromen-2-one derivatives are influenced by the molecule's functional groups and electronic configuration. For instance, reactions with morpholinocyclopentene under kinetic or thermodynamic control can yield products with distinct stereochemical outcomes, highlighting the compound's reactivity and potential for selective synthesis (Korotaev et al., 2017).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystal structure, are determined by its molecular structure. The chromen-2-one derivatives' crystalline structure, as elucidated through X-ray crystallography, offers valuable information on the compound's physical characteristics and how these might affect its behavior in different environments (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives, such as reactivity towards various reagents and conditions, are crucial for their functionalization and application in synthesis. Studies on the addition reactions and the effect of different catalysts reveal the compound's ability to undergo transformation into a range of structurally diverse and potentially useful products (Korotaev et al., 2015).

Scientific Research Applications

Synthesis and Catalysis

A significant area of research is the development of efficient synthetic routes for compounds containing the chromene core. For example, Heravi et al. (2011) demonstrated the morpholine-catalyzed one-pot multicomponent synthesis of dihydropyrano[c]chromene in water. This method emphasizes reducing the use of potentially toxic materials, highlighting its simplicity, good yields, mild conditions, and cost-effectiveness (Heravi, Zakeri, & Mohammadi, 2011). Similarly, Aristegui et al. (2006) developed improved methods for synthesizing a key precursor for DNA-dependent protein kinase inhibitors, showcasing the utility of such compounds in synthesizing biologically active molecules (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Biological Activities

Research has also focused on the biological activities of chromen-4-one derivatives. Hardcastle et al. (2005) identified potent chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK), defining structure-activity relationships and presenting these compounds as potential therapeutic agents (Hardcastle et al., 2005). Additionally, Garazd et al. (2003) studied the effects of certain Mannich bases of substituted 1,3-Dihydrocyclopenta[c]chromen-4-ones on the central and peripheral nervous system, highlighting their tranquilizing and neuroleptic properties (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Chemical Properties and Applications

The chemical properties and potential applications of chromen-2-one derivatives have been a subject of study. For instance, Priyanka et al. (2016) conducted combined experimental and theoretical studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one to explore its structural and physicochemical properties, which could have implications in material science and pharmaceuticals (Priyanka, Srivastava, & Katiyar, 2016). Another example includes the study by Fedorova et al. (2006), which investigated complex formation with metal cations, demonstrating the influence of these cations on the spectral characteristics and photochromic transformations of certain chromenes (Fedorova, Strokach, Chebun’kova, Valova, Gromov, Alfimov, Lokshin, & Samat, 2006).

properties

IUPAC Name

6,8-dichloro-3-(morpholine-4-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c15-9-5-8-6-10(13(18)17-1-3-20-4-2-17)14(19)21-12(8)11(16)7-9/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPLASLAWGBNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.